molecular formula C9H18N2O B14227738 4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one CAS No. 824950-35-8

4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one

Cat. No.: B14227738
CAS No.: 824950-35-8
M. Wt: 170.25 g/mol
InChI Key: CQMAPBGFDVSGAK-UHFFFAOYSA-N
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Description

4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one typically involves the reaction of 2-(ethylamino)ethylamine with a suitable precursor such as 4-methylpent-3-en-2-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and ether, and the reaction may require heating and stirring to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4-methylpent-3-en-2-one: A structurally similar compound with different functional groups.

    4-(2-carboxyethyl)-cholest-4-en-3-one: Another enaminone with distinct biological activities.

    4-(3-nitro-phenyl)-but-3-en-2-one: A compound with similar reactivity but different applications.

Uniqueness

4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

824950-35-8

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-[2-(ethylamino)ethylamino]pent-3-en-2-one

InChI

InChI=1S/C9H18N2O/c1-4-10-5-6-11-8(2)7-9(3)12/h7,10-11H,4-6H2,1-3H3

InChI Key

CQMAPBGFDVSGAK-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=CC(=O)C)C

Origin of Product

United States

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